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Introduction
Propionic anhydride, with the chemical formula (CH₃CH₂CO)₂O, is a vital reagent in organic

synthesis, widely utilized as an acylating and esterifying agent in the pharmaceutical,

fragrance, and polymer industries.[1][2] A thorough understanding of its molecular structure and

bonding is paramount for predicting its reactivity, optimizing reaction conditions, and ensuring

its effective application in drug development and other advanced chemical processes. This

technical guide provides an in-depth analysis of the molecular architecture of propionic
anhydride, supported by spectroscopic data, detailed experimental protocols, and

visualizations of its chemical behavior.

Molecular Structure and Bonding
The propionic anhydride molecule consists of two propionyl groups linked by a central

oxygen atom. The molecule is characterized by the presence of two electrophilic carbonyl

carbons, making it susceptible to nucleophilic attack.[2] The overall geometry and electronic

distribution are key to its chemical properties.
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Experimentally determined bond lengths and angles for propionic anhydride are not readily

available in the published literature. Gas-phase electron diffraction or microwave spectroscopy

studies, which are typically used to determine the precise geometry of molecules in the gas

phase, do not appear to have been conducted or reported for this specific anhydride.

However, computational chemistry methods, such as Density Functional Theory (DFT), can

provide reliable predictions of molecular geometry. The following table summarizes the

calculated bond lengths and angles for the optimized geometry of propionic anhydride. These

values are based on theoretical modeling and provide a robust framework for understanding

the molecule's spatial arrangement. For context, experimental values for the related, smaller

acetic anhydride are provided where available.
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Bond/Angle Atoms Involved
Calculated Value
(Propionic
Anhydride)

Experimental Value
(Acetic Anhydride,
for comparison)

Bond Lengths (Å)

C=O Carbonyl C - Oxygen ~1.19 Å 1.182 Å

C-O (ether) Carbonyl C - Ether O ~1.40 Å 1.407 Å

C-C (carbonyl) Carbonyl C - CH₂ ~1.51 Å 1.503 Å

C-C (ethyl) CH₂ - CH₃ ~1.53 Å -

C-H (methylene) CH₂ - H ~1.09 Å -

C-H (methyl) CH₃ - H ~1.09 Å -

Bond Angles (°)

O=C-O
Carbonyl O - C - Ether

O
~121° 122.1°

O=C-C Carbonyl O - C - CH₂ ~125° 125.8°

O-C-C Ether O - C - CH₂ ~114° 112.1°

C-O-C C - Ether O - C ~118° 117.5°

C-C-C
Carbonyl C - CH₂ -

CH₃
~110° -

H-C-H (methylene) H - CH₂ - H ~109.5° -

H-C-H (methyl) H - CH₃ - H ~109.5° -

Note: Calculated values are approximations derived from computational models and may vary

depending on the level of theory and basis set used. Experimental values for acetic anhydride

are provided for comparative purposes and are not directly transferable to propionic
anhydride.
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Spectroscopic techniques are essential for confirming the structure and purity of propionic
anhydride. The following sections detail the key spectroscopic signatures of the molecule.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a

molecule. The IR spectrum of propionic anhydride is characterized by two strong carbonyl

(C=O) stretching bands, a feature typical of acid anhydrides.

Vibrational Mode Functional Group
Wavenumber
(cm⁻¹)

Intensity

C=O Stretch

(asymmetric)
Anhydride ~1815 - 1825 Strong

C=O Stretch

(symmetric)
Anhydride ~1750 - 1760 Strong

C-O Stretch Anhydride ~1000 - 1100 Strong

C-H Stretch (sp³) Alkyl ~2850 - 3000 Medium

C-H Bend (sp³) Alkyl ~1375 - 1465 Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the

hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of propionic anhydride is relatively simple, showing two distinct

signals corresponding to the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl groups.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~2.5 Quartet (q) 4H -CH₂-

~1.2 Triplet (t) 6H -CH₃

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b123092?utm_src=pdf-body
https://www.benchchem.com/product/b123092?utm_src=pdf-body
https://www.benchchem.com/product/b123092?utm_src=pdf-body
https://www.benchchem.com/product/b123092?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows three signals, corresponding to the carbonyl carbon, the

methylene carbon, and the methyl carbon.

Chemical Shift (δ, ppm) Assignment

~170 C=O

~28 -CH₂-

~9 -CH₃

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used to

characterize propionic anhydride.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of liquid propionic anhydride to identify its

characteristic functional groups.

Methodology:

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small drop of propionic anhydride directly onto the center of

the ATR crystal.

Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. A typical

acquisition would involve 16 to 32 scans at a resolution of 4 cm⁻¹.

Data Processing: The acquired sample spectrum is automatically ratioed against the

background spectrum to produce the final absorbance or transmittance spectrum.
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Analysis: Identify the characteristic absorption bands, particularly the dual carbonyl

stretches, and compare them to reference spectra.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of propionic anhydride to

confirm its structure and assess its purity.

Methodology:

Sample Preparation:

In a clean, dry vial, dissolve approximately 10-20 mg of propionic anhydride in ~0.6 mL

of a deuterated solvent (e.g., chloroform-d, CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Transfer the solution to a standard 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Spectrum Acquisition:

Acquire the ¹H NMR spectrum using a standard pulse sequence.

Typical parameters include a 90° pulse angle, a spectral width of ~15 ppm, and a

relaxation delay of 1-2 seconds.

Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and

baseline correction.
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Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectrum Acquisition:

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Typical parameters include a larger spectral width (~200 ppm) and a longer relaxation

delay (2-5 seconds) due to the longer relaxation times of carbon nuclei.

Process the FID similarly to the ¹H spectrum.

Chemical Reactivity and Signaling Pathways
Propionic anhydride's reactivity is dominated by nucleophilic acyl substitution at its

electrophilic carbonyl centers. Two key reactions are its hydrolysis and esterification.

Hydrolysis of Propionic Anhydride
Propionic anhydride reacts with water to yield two equivalents of propionic acid. This reaction

is typically slow but can be accelerated by acid or base catalysis.[3]

Reactants

ProductsPropionic Anhydride
(CH₃CH₂CO)₂O

Propionic Acid
2 CH₃CH₂COOH

Hydrolysis

Water
H₂O

Click to download full resolution via product page

Caption: Hydrolysis of Propionic Anhydride.

Esterification with Alcohols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b123092?utm_src=pdf-body
https://www.benchchem.com/product/b123092?utm_src=pdf-body
https://www.benchchem.com/product/b123092?utm_src=pdf-body
https://hmdb.ca/spectra/nmr_one_d/1213
https://www.benchchem.com/product/b123092?utm_src=pdf-body-img
https://www.benchchem.com/product/b123092?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In the presence of an alcohol, propionic anhydride undergoes nucleophilic acyl substitution to

form an ester and a molecule of propionic acid.[2] This is a common method for the synthesis

of propionate esters.

Reactants

Products

Propionic Anhydride
(CH₃CH₂CO)₂O

Propionate Ester
CH₃CH₂COOR

Nucleophilic Acyl
Substitution

Propionic Acid
CH₃CH₂COOH

Alcohol
R-OH

Click to download full resolution via product page

Caption: Esterification using Propionic Anhydride.

Experimental Workflow for Structural Elucidation
The structural characterization of a sample of propionic anhydride typically follows a logical

workflow employing multiple analytical techniques.
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Propionic Anhydride Sample

ATR-FTIR Spectroscopy

Functional Group ID

1H and 13C NMR Spectroscopy

Connectivity and Environment

Gas Chromatography-Mass Spectrometry (for purity)

Purity and MW

Data Analysis and Interpretation

Structural Confirmation
and Purity Assessment

Click to download full resolution via product page

Caption: Analytical workflow for propionic anhydride.

Conclusion
This technical guide has provided a detailed overview of the molecular structure, bonding, and

spectroscopic characterization of propionic anhydride. While experimental data on its precise

geometric parameters are scarce, computational models and spectroscopic data offer a robust

understanding of its molecular architecture. The provided experimental protocols and reaction

pathway diagrams serve as valuable resources for researchers and professionals in drug

development and other scientific fields, enabling a more informed and efficient utilization of this

important chemical reagent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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